molecular formula C5H2BrI2N B11801178 2-Bromo-3,6-diiodopyridine

2-Bromo-3,6-diiodopyridine

Cat. No.: B11801178
M. Wt: 409.79 g/mol
InChI Key: KXSOEXXMGIUFMM-UHFFFAOYSA-N
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Description

2-Bromo-3,6-diiodopyridine is an organic compound with the molecular formula C5H2BrI2N It is a halogenated pyridine derivative, characterized by the presence of bromine and iodine atoms at the 2, 3, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-diiodopyridine typically involves halogenation reactions. One common method is the bromination of 3,6-diiodopyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters such as temperature, solvent, and concentration of reagents to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-diiodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,6-diiodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-diiodopyridine depends on its application. In chemical reactions, it acts as a halogenated reagent that can undergo substitution or coupling reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for introducing these halogens into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,6-diiodopyridine is unique due to the specific positioning of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various scientific research applications .

Properties

Molecular Formula

C5H2BrI2N

Molecular Weight

409.79 g/mol

IUPAC Name

2-bromo-3,6-diiodopyridine

InChI

InChI=1S/C5H2BrI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

KXSOEXXMGIUFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)Br)I

Origin of Product

United States

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